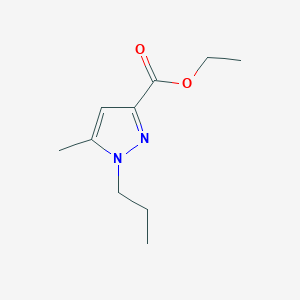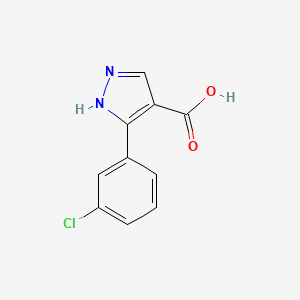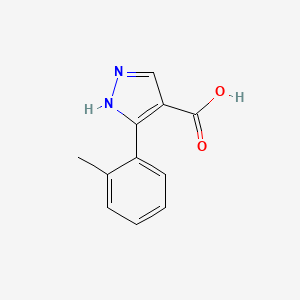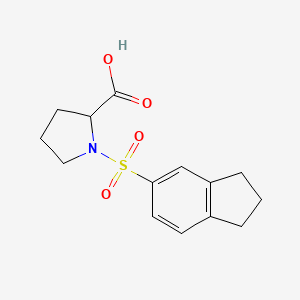![molecular formula C14H17NO4S B3071138 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008029-46-6](/img/structure/B3071138.png)
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene .
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde . There are also various strategies in the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . They can undergo electrophilic, nucleophilic, or radical reactions .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic acid is a white solid with a melting point of 125–127 °C .Mechanism of Action
The mechanism of action of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a natural process of programmed cell death. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have minimal effects on normal cells, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been found to have good solubility in water, which is essential for its potential use in drug development.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is its unique spirocyclic structure, which makes it a potential candidate for the development of new materials with unique properties. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low yield of synthesis, which may limit its potential use in large-scale applications.
Future Directions
There are several future directions for the research and development of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. One of the significant future directions is the development of new anticancer drugs based on this compound. Additionally, this compound has shown potential use in the development of new antibiotics and organic electronic materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and material science. The synthesis of this compound involves a multistep process, and its mechanism of action is not fully understood. This compound has low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of new anticancer drugs. Further research is needed to explore the full potential of this compound in various fields.
Scientific Research Applications
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has shown promising results in various scientific research applications. One of the significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in the development of new organic electronic materials due to its unique spirocyclic structure.
properties
IUPAC Name |
4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-12(11-5-4-8-20-11)15-10(13(17)18)9-19-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRDEGOIZXKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)
-Methanone](/img/structure/B3071081.png)



![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)

![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071148.png)

![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)